Parvimoside A

Descripción

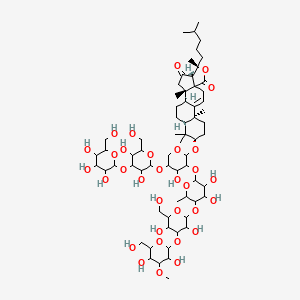

Parvimoside A is a triterpene glycoside isolated from the sea cucumber species Stichopus parvimensis . As a member of the glycoside family, it is characterized by a steroidal or triterpenoid aglycone core linked to one or more sugar moieties. These compounds are notable for their diverse biological activities, including cytotoxic, antifungal, and immunomodulatory properties.

Propiedades

Fórmula molecular |

C66H106O32 |

|---|---|

Peso molecular |

1411.5 g/mol |

Nombre IUPAC |

(1S,2S,5S,6S,13S,16S,18R)-16-[3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |

InChI |

InChI=1S/C66H106O32/c1-25(2)11-10-16-65(8)54-29(71)19-64(7)28-12-13-35-62(4,5)36(15-17-63(35,6)27(28)14-18-66(54,64)61(84)98-65)93-60-53(41(76)34(24-86-60)92-57-47(82)51(39(74)32(22-69)89-57)95-56-44(79)42(77)37(72)30(20-67)88-56)97-55-45(80)43(78)49(26(3)87-55)94-59-48(83)52(40(75)33(23-70)91-59)96-58-46(81)50(85-9)38(73)31(21-68)90-58/h14,25-26,28,30-60,67-70,72-83H,10-13,15-24H2,1-9H3/t26?,28-,30?,31?,32?,33?,34?,35+,36+,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54-,55?,56?,57?,58?,59?,60?,63-,64+,65+,66?/m1/s1 |

Clave InChI |

RYTKQFYVSGDKJI-KWCMXZNASA-N |

SMILES isomérico |

CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

Sinónimos |

parvimoside A |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of sea cucumber glycosides is closely tied to their species of origin. Below, Parvimoside A is compared with structurally related glycosides from other sea cucumber species, focusing on their chemical profiles, biological sources, and research significance.

Table 1: Comparative Analysis of this compound and Related Glycosides

Key Findings from Comparative Studies:

Structural Diversity :

- This compound and its analog Parvimoside B share the same aglycone backbone but differ in sugar chain configurations, which may explain variations in their bioactivity profiles .

- Compounds like Bivittoside C and D from Bohadschia bivittata exhibit sulfation and acetylation modifications, enhancing their hemolytic properties compared to this compound .

Species-Specific Biosynthesis :

- Glycosides from Bohadschia marmorata (e.g., Marmoratoside A) often feature acetoxy groups, which are absent in this compound. These modifications correlate with enhanced cytotoxicity in cancer cell lines .

- Holothuria impatiens-derived Impatienside A lacks complex sulfation but shows stronger antiparasitic activity, suggesting ecological adaptations in chemical defense mechanisms .

Biological Activity Trends: this compound’s antifungal activity is comparable to Impatienside A but less potent than sulfated analogs like Bivittoside C .

Q & A

Q. What protocols ensure ethical sourcing and reproducibility in this compound studies?

- Methodological Answer : Adhere to Nagoya Protocol guidelines for marine biodiversity access. Publish raw NMR/MS spectra in supplementary materials. Share cell line authentication certificates (e.g., STR profiling) and detailed SOPs for extraction/assay protocols. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.